molecular formula C10H14ClN3 B6285366 2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine CAS No. 404826-27-3

2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B6285366
CAS No.: 404826-27-3
M. Wt: 211.7
InChI Key:
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Description

2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyrimidine
  • 4-chloro-2-(4-methylpiperidin-1-yl)pyrimidine
  • 2-chloro-4-methyl-6-(4-methylpiperidin-1-yl)pyrimidine

Uniqueness

2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group enhances its lipophilicity and potential bioactivity compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 2-chloro-4-nitropyrimidine with 4-methylpiperidine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2-chloro-4-nitropyrimidine", "4-methylpiperidine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-nitropyrimidine and 4-methylpiperidine in a suitable solvent (e.g. ethanol).", "Step 2: Add the reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 2-chloro-4-(4-methylpiperidin-1-yl)pyrimidine as a white solid." ] }

CAS No.

404826-27-3

Molecular Formula

C10H14ClN3

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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